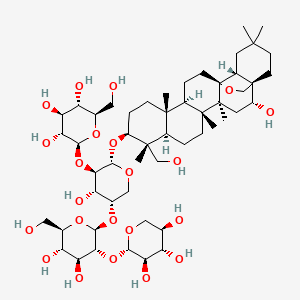
desglucoanagalloside B
Description
Desglucoanagalloside B (DGB) is a triterpene saponin primarily isolated from Lysimachia ciliata L. (Primulaceae) and Anagallis arvensis . Structurally, it features a fully saturated oleanane skeleton with a 13β,28-epoxy bridge, a hallmark of saponins in the Primulaceae and Myrsinaceae families . DGB is characterized by its monodesmosidic structure, containing a single sugar moiety at the C-3 position, which distinguishes it from bidesmosidic saponins with additional glycosylation .
Properties
Molecular Formula |
C52H86O22 |
|---|---|
Molecular Weight |
1063.2 g/mol |
IUPAC Name |
(2S,3R,4S,5S,6R)-2-[(2S,3R,4S,5S)-5-[(2S,3R,4S,5S,6R)-4,5-dihydroxy-6-(hydroxymethyl)-3-[(2S,3R,4S,5R)-3,4,5-trihydroxyoxan-2-yl]oxyoxan-2-yl]oxy-4-hydroxy-2-[[(1S,2R,4S,5R,8R,9R,10S,13R,14R,17S,18R)-2-hydroxy-9-(hydroxymethyl)-4,5,9,13,20,20-hexamethyl-24-oxahexacyclo[15.5.2.01,18.04,17.05,14.08,13]tetracosan-10-yl]oxy]oxan-3-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol |
InChI |
InChI=1S/C52H86O22/c1-46(2)13-14-51-22-68-52(29(51)15-46)12-8-28-47(3)10-9-31(48(4,21-55)27(47)7-11-49(28,5)50(52,6)16-30(51)57)72-44-40(74-43-39(65)36(62)33(59)24(17-53)69-43)35(61)26(20-67-44)71-45-41(37(63)34(60)25(18-54)70-45)73-42-38(64)32(58)23(56)19-66-42/h23-45,53-65H,7-22H2,1-6H3/t23-,24-,25-,26+,27-,28-,29-,30-,31+,32+,33-,34-,35+,36+,37+,38-,39-,40-,41-,42+,43+,44+,45+,47+,48+,49-,50+,51-,52+/m1/s1 |
InChI Key |
YBYIAPOSRNODNJ-CSYCFBBXSA-N |
Isomeric SMILES |
C[C@]12CC[C@@H]([C@@]([C@@H]1CC[C@@]3([C@@H]2CC[C@@]45[C@]3(C[C@H]([C@@]6([C@H]4CC(CC6)(C)C)CO5)O)C)C)(C)CO)O[C@H]7[C@@H]([C@H]([C@H](CO7)O[C@H]8[C@@H]([C@H]([C@@H]([C@H](O8)CO)O)O)O[C@H]9[C@@H]([C@H]([C@@H](CO9)O)O)O)O)O[C@H]1[C@@H]([C@H]([C@@H]([C@H](O1)CO)O)O)O |
Canonical SMILES |
CC1(CCC23COC4(C2C1)CCC5C6(CCC(C(C6CCC5(C4(CC3O)C)C)(C)CO)OC7C(C(C(CO7)OC8C(C(C(C(O8)CO)O)O)OC9C(C(C(CO9)O)O)O)O)OC1C(C(C(C(O1)CO)O)O)O)C)C |
Synonyms |
desglucoanagalloside B |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Anagalloside B
Source : Anagallis arvensis (Primulaceae) .
Structural Similarities : Shares the oleanane skeleton and 13β,28-epoxy bridge with DGB but differs in glycosylation patterns (additional glucose units) .
Functional Differences :
- Molluscicidal Activity : Both compounds exhibit potent molluscicidal effects, but DGB achieves 100% snail mortality at 1.25 × 10⁻⁶ g/L, whereas anagalloside B requires higher concentrations .
- Anticancer Activity : Anagalloside B lacks documented anticancer effects, highlighting DGB’s unique role in prostate cancer therapy .
Nummularoside
Source : Lysimachia spp. (Primulaceae).
Structural Features : Contains a hydroxyl group at C-16 instead of the epoxy bridge .
Mechanistic Contrast :
- Anticancer Mechanism : Activates autophagy via PI3K/AKT/mTOR inhibition, unlike DGB’s caspase-dependent apoptosis .
- Selectivity: Less selective for cancer cells compared to DGB, which spares normal prostate cells (PNT2) .
Comparison with Functionally Similar Compounds
Afrocylamin A
Source : Afrocarpus spp.
Functional Overlap : Inhibits prostate cancer metastasis via PI3K/AKT/mTOR pathway modulation .
Key Differences :
- Structure : Dammarane-type triterpene lacking the oleanane backbone .
- Efficacy : Afrocylamin A shows broader anti-metastatic activity but weaker cytotoxicity (IC₅₀ > 50 µM) compared to DGB (IC₅₀: 10–20 µM) .
Ganoderic Acid
Source: Ganoderma fungi. Shared Application: Inhibits 5α-reductase, a target in prostate cancer prevention . Divergence:
- Mechanism : Acts via steroid metabolism modulation, contrasting with DGB’s direct caspase activation .
- Controversy : Efficacy in clinical models remains debated, whereas DGB’s preclinical data are robust .
Data Tables
Table 1: Structural and Functional Comparison of DGB and Analogues
Table 2: Receptor Binding Profiles
Q & A
Q. What ethical guidelines apply to in vivo studies involving this compound?
- Methodological Answer : Follow ARRIVE 2.0 guidelines for animal studies:
- Sample Size : Justify with power analysis (α=0.05, β=0.2).
- Endpoint Criteria : Predefine humane endpoints (e.g., tumor volume ≤1.5 cm³).
- Data Inclusion : Report all adverse events, even if statistically non-significant .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


